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Compound of Interest

Compound Name: DNA crosslinker 1 dihydrochloride

Cat. No.: B12411189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
DNA Crosslinker 1 Dihydrochloride, also identified as Compound 4 in seminal research, is a

synthetic, dicationic molecule featuring a pyridazin-3(2H)-one core with two terminal

guanidinium groups.[1] This compound has garnered interest in the field of oncology for its

potential as an anticancer agent. It functions as a DNA minor groove binder, a class of

molecules known to interfere with DNA replication and transcription, ultimately leading to cell

cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of DNA
Crosslinker 1 Dihydrochloride, including its chemical properties, mechanism of action,

synthesis, and in vitro efficacy. Detailed experimental protocols for its synthesis and for assays

used to evaluate its biological activity are also presented, along with a proposed signaling

pathway.

Chemical Properties and Structure
DNA Crosslinker 1 Dihydrochloride is a potent DNA minor groove binder.[2] Its chemical

structure consists of a central 6-phenyl-pyridazin-3(2H)-one scaffold, with two propyl-

guanidinium dihydrochloride moieties attached. The presence of the two cationic guanidinium

groups is crucial for its interaction with the negatively charged phosphate backbone of DNA.[1]
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Property Value Reference

Chemical Name

6-(4-(3-

guanidinopropoxy)phenyl)-2-

(3-guanidinopropyl)pyridazin-

3(2H)-one dihydrochloride

[1]

Alias Compound 4 [1]

Molecular Formula C15H22Cl2N8O [1]

Molecular Weight 401.29 g/mol [1]

CAS Number 2761734-27-2 [1]

Mechanism of Action
DNA Crosslinker 1 Dihydrochloride exerts its biological effects primarily through binding to

the minor groove of DNA.[1] This interaction is non-covalent and is driven by electrostatic

interactions between the cationic guanidinium groups and the anionic DNA backbone, as well

as van der Waals forces and hydrogen bonding between the molecule and the walls of the

minor groove.

Binding to the DNA minor groove can disrupt the normal architecture of the DNA double helix

and interfere with the binding of essential proteins, such as transcription factors and DNA

polymerases. This disruption can lead to the inhibition of both DNA replication and

transcription, ultimately triggering cellular processes that result in cell cycle arrest and

apoptosis.[3] While the precise signaling pathways activated by this specific compound are still

under investigation, related pyridazinone derivatives have been shown to induce apoptosis

through the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of

the anti-apoptotic gene Bcl-2.[4]

Proposed Signaling Pathway
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In Vitro Efficacy
The biological activity of DNA Crosslinker 1 Dihydrochloride has been evaluated through

DNA binding and antiproliferative assays.

DNA Binding Affinity
The ability of the compound to bind to DNA was assessed by measuring the change in the

melting temperature (ΔTm) of calf thymus DNA (ct-DNA) in its presence. A higher ΔTm value

indicates stronger binding and greater stabilization of the DNA double helix.

Parameter Value Reference

ΔTm (°C) 1.1 [1]

Antiproliferative Activity
The cytotoxic effects of DNA Crosslinker 1 Dihydrochloride were determined against a panel

of human cancer cell lines using the MTT assay. The IC50 value represents the concentration

of the compound required to inhibit the growth of 50% of the cell population.

Cell Line Cancer Type IC50 (µM) Reference

NCI-H460
Non-small cell lung

cancer
> 100 [5]

A2780 Ovarian cancer > 100 [5]

MCF-7 Breast cancer > 100 [5]

Experimental Protocols
Synthesis of DNA Crosslinker 1 Dihydrochloride
(Compound 4)
The synthesis of DNA Crosslinker 1 Dihydrochloride is a multi-step process involving the

preparation of a key bis-bromoalkyl intermediate followed by a guanidinylation reaction and

subsequent deprotection.
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Step 1: Synthesis of 6-(4-(3-bromopropoxy)phenyl)-2-(3-bromopropyl)pyridazin-3(2H)-one

A detailed, step-by-step protocol for the synthesis of this specific precursor is not fully available

in the primary literature. However, a general method for the synthesis of similar pyridazinone

derivatives involves the reaction of a corresponding diol precursor with a brominating agent like

phosphorus tribromide in an appropriate solvent.

Step 2: General procedure for the synthesis of bis-guanidinium derivatives

To a solution of the bis-bromoalkyl derivative in acetonitrile, N,N'-di-Boc-1H-pyrazole-1-

carboxamidine is added. The reaction mixture is stirred at room temperature until the starting

material is consumed, as monitored by thin-layer chromatography. The solvent is then removed

under reduced pressure, and the crude product is purified by column chromatography to yield

the Boc-protected bis-guanidinium compound.

Step 3: Deprotection of the Boc-protected bis-guanidinium derivative

The Boc-protected compound is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4

M HCl). The mixture is stirred at room temperature for several hours. The solvent is then

evaporated under reduced pressure to yield the final product, DNA Crosslinker 1
Dihydrochloride, as a solid.

DNA Thermal Denaturation Assay
This assay is used to determine the DNA binding affinity of the compound by measuring the

change in the melting temperature of DNA.

Materials:

Calf thymus DNA (ct-DNA)

Melting buffer (e.g., 10 mM sodium cacodylate, pH 7.0)

DNA Crosslinker 1 Dihydrochloride solution of known concentration

UV-Vis spectrophotometer with a temperature controller

Procedure:
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Prepare a solution of ct-DNA in the melting buffer to a final concentration that gives an

absorbance of approximately 1.0 at 260 nm.

To a quartz cuvette, add the DNA solution and the desired concentration of the compound. A

control cuvette should contain only the DNA solution.

Place the cuvettes in the spectrophotometer and allow them to equilibrate at a starting

temperature (e.g., 25 °C).

Increase the temperature at a constant rate (e.g., 1 °C/min) and record the absorbance at

260 nm at regular intervals.

The melting temperature (Tm) is the temperature at which the DNA is half-denatured,

corresponding to the midpoint of the absorbance increase.

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control

DNA from the Tm of the DNA in the presence of the compound.

MTT Cell Viability Assay
This colorimetric assay is used to assess the antiproliferative activity of the compound against

cancer cell lines.

Materials:

Human cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

Complete cell culture medium

DNA Crosslinker 1 Dihydrochloride stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well microplates
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Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of DNA Crosslinker 1 Dihydrochloride and

incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37

°C.

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to the untreated control cells. The IC50

value is determined from the dose-response curve.

Conclusion
DNA Crosslinker 1 Dihydrochloride is a promising DNA minor groove binder with potential

applications in anticancer research. Its ability to interact with DNA and inhibit cell proliferation,

albeit at relatively high concentrations in the tested cell lines, warrants further investigation. The

pyridazin-3(2H)-one scaffold represents a versatile platform for the design of novel DNA-

targeting agents. Future studies should focus on optimizing the structure of this compound to

enhance its DNA binding affinity and cytotoxic potency. Furthermore, a detailed elucidation of

the specific signaling pathways it modulates will be crucial for understanding its complete

mechanism of action and for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.mdpi.com/1420-3049/27/24/8954
https://www.chemicalbook.com/article/what-is-n-n-di-boc-1h-pyrazole-1-carboxamidine-.htm
https://pubmed.ncbi.nlm.nih.gov/31944384/
https://pubmed.ncbi.nlm.nih.gov/31944384/
http://commonorganicchemistry.com/Rxn_Pages/Boc_Protection/Boc_Protection_HCl.htm
https://www.researchgate.net/post/how_can_we_do_the_deprotection_of_boc-amino_acids_using_hcl
https://www.benchchem.com/product/b12411189#what-is-dna-crosslinker-1-dihydrochloride
https://www.benchchem.com/product/b12411189#what-is-dna-crosslinker-1-dihydrochloride
https://www.benchchem.com/product/b12411189#what-is-dna-crosslinker-1-dihydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12411189?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

